Methyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate typically involves the formation of the benzofuran ring followed by the introduction of the hydroxypropanoate moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent esterification reactions can introduce the methyl ester group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the benzofuran ring or the hydroxypropanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing benzofuran rings.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the hydroxypropanoate moiety.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Coumarin: Contains a benzene ring fused to a lactone ring, similar in structure but with different biological activities.
Uniqueness: Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate is unique due to the presence of both the benzofuran ring and the hydroxypropanoate moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H14O4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)10(13)7-8-2-3-11-9(6-8)4-5-16-11/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
YPKHLSOEQZYGOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCC2)O |
Origin of Product |
United States |
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